4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Catalog No.
S814972
CAS No.
1427438-90-1
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-6-hydroxybenzaldehyde

CAS Number

1427438-90-1

Product Name

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzaldehyde

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H

InChI Key

HUGAOJJHGWGVDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)C=O)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)Br
  • Functional Groups

    The molecule possesses three key functional groups: a bromine (Br), a fluorine (F), and a hydroxyl (OH) group. These functional groups can participate in various chemical reactions, allowing for the creation of diverse derivatives.

  • Modification and Scaffolding

    The presence of the reactive groups makes 4-Bromo-2-fluoro-6-hydroxybenzaldehyde a potential precursor for the synthesis of more complex molecules. Scientists can modify the molecule to introduce new functionalities or link it to other chemical fragments, creating novel scaffolds for drug discovery.

  • Target Specificity

    The combination of the bromine and fluorine atoms can influence the molecule's electronic properties and interaction with biological targets. This strategic placement of these halogens could be beneficial in designing compounds targeting specific enzymes or receptors [].

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2\text{C}_7\text{H}_4\text{BrF}\text{O}_2 and a molecular weight of approximately 219.01 g/mol. It features a benzaldehyde structure with a bromine atom at the para position, a fluorine atom at the ortho position, and a hydroxyl group at the meta position relative to the aldehyde group. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of chemistry and biology.

. It has been noted for its interactions with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolic functions. For instance, it can modulate oxidative stress responses and apoptosis in different cell types. Its ability to bind covalently to active site residues of enzymes allows it to act as either an inhibitor or an activator depending on the biochemical context .

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the following steps:

  • Bromination: A suitable benzaldehyde precursor undergoes bromination using bromine in the presence of a catalyst like iron or aluminum bromide.
  • Fluorination: The resultant brominated intermediate is subjected to fluorination using agents such as potassium fluoride or cesium fluoride, replacing a hydrogen atom with fluorine.
  • Hydroxylation: The final step involves introducing the hydroxyl group at the meta position, often achieved through hydrolysis or specific reagent treatments .

Industrial production may utilize continuous flow reactors and advanced purification techniques like recrystallization and chromatography to optimize yield and purity.

4-Bromo-2-fluoro-6-hydroxybenzaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: The compound may be explored for its properties in developing novel materials or coatings .

Research into the interactions of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with biomolecules has revealed its potential as a modulator in enzyme activity. Studies indicate that it can influence cellular pathways associated with disease processes, particularly neurodegenerative disorders where γ-secretase modulation is relevant. Its binding affinity and specificity make it a candidate for further investigation in drug design and therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, each exhibiting unique characteristics:

Compound NameStructural FeaturesSimilarity Index
4-Bromo-2-hydroxybenzaldehydeLacks fluorine; different reactivity0.94
2-Bromo-4-hydroxybenzaldehydeBromine and hydroxyl groups in different positions0.90
4-Bromo-2-fluorobenzaldehydeLacks hydroxyl group; altered reactivity0.88
Methyl 4-bromo-2-fluoro-6-methoxybenzoateContains methoxy group; affects solubility0.85
3-Bromo-5-fluoro-2-methoxybenzaldehydeDifferent substitution pattern; varied properties0.80

The uniqueness of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde lies in its specific arrangement of functional groups, which imparts distinct reactivity compared to these similar compounds, making it particularly valuable for targeted chemical syntheses and research applications .

XLogP3

2.4

Wikipedia

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Dates

Last modified: 08-16-2023

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